molecular formula C20H17N3O3S B11448045 N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11448045
M. Wt: 379.4 g/mol
InChI Key: LFWGPQGCCOPRCX-UHFFFAOYSA-N
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Description

N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound belonging to the benzothiazole family. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications, making them of great interest in the field of medicinal chemistry .

Chemical Reactions Analysis

N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects .

Comparison with Similar Compounds

N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be compared with other benzothiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-oxo-8-propoxypyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C20H17N3O3S/c1-2-10-26-14-8-9-16-17(11-14)27-20-21-12-15(19(25)23(16)20)22-18(24)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,22,24)

InChI Key

LFWGPQGCCOPRCX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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